

safety and handling of "4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Cat. No.: B032764

[Get Quote](#)

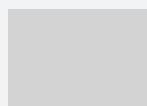
An In-Depth Technical Guide to the Safety and Handling of **4-(4-Nitrophenyl)-1-piperazinyl)phenol**

Introduction

4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS No. 112559-81-6) is a pivotal organic compound with significant applications in pharmaceutical development and scientific research. It is recognized as a key intermediate in the synthesis of potent triazole antifungal agents, most notably itraconazole.^{[1][2]} Furthermore, its role as an inhibitor of endothelial cell proliferation underscores its value in cellular biology and oncology research.^[2] However, the very chemical features that make this molecule a valuable synthetic building block also impart a distinct toxicological profile that demands rigorous safety and handling protocols.

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the compound's hazards. By deconstructing the molecule into its constituent functional groups, we can better appreciate the causality behind the required safety procedures, enabling laboratories to establish self-validating protocols grounded in scientific first principles.

Section 1: Compound Identification and Physicochemical Properties


A precise understanding of the compound's physical and chemical properties is the foundation of safe handling. These characteristics influence its behavior under laboratory conditions, from storage to dissolution.

Property	Value	Source(s)
CAS Number	112559-81-6	[1][3][4][5]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₃	[1][3][6]
Molecular Weight	299.32 g/mol	[1][4][6]
Appearance	White to yellow or brown crystalline solid/powder.	[6]
Melting Point	>90°C (with decomposition)	[1][5][6]
Boiling Point	~540.8°C (Predicted)	[6]
Solubility	Soluble in ethanol and dimethylformamide (DMF); Slightly soluble in heated Dimethyl sulfoxide (DMSO).	[6]
Storage Conditions	Sealed in a dry, cool, well-ventilated area. Room temperature or refrigeration (2-8°C) is recommended.	[2][6][7]

Section 2: Hazard Analysis and Toxicological Profile

The toxicological profile of **4-(4-Nitrophenyl)-1-piperazinylphenol** is best understood by examining its three primary structural components: the p-nitrophenyl group, the piperazine linker, and the phenol head. Each contributes to the overall hazard profile.

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Hazard Contribution Model

p-Nitrophenyl Group

Systemic Toxicity
Organ Damage Potential
Harmful if Swallowed

Piperazine Linker

Potential for Skin and
Respiratory Sensitization

Phenol Group

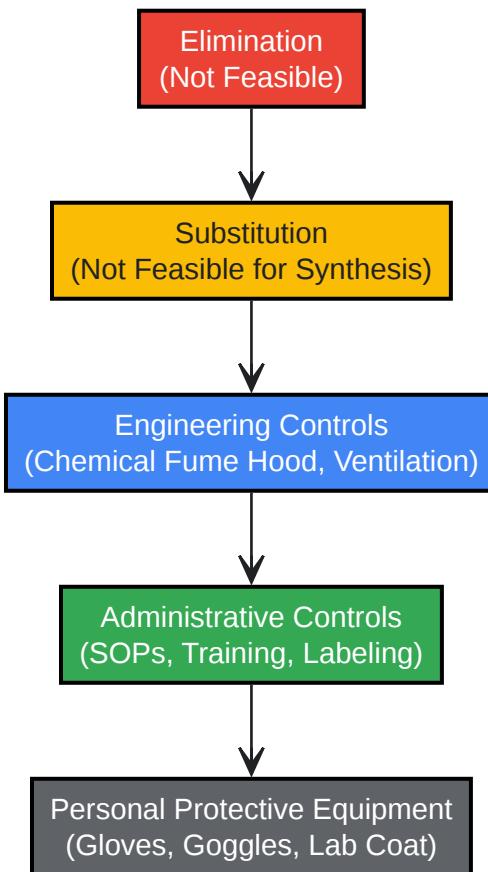
Corrosive Effects
Rapid Dermal Absorption
Skin & Eye Irritation[Click to download full resolution via product page](#)

Caption: Structural components and their associated hazards.

- p-Nitrophenyl Moiety: Nitroaromatic compounds are a well-documented class of toxicants. The SDS for the related compound 4-nitrophenol classifies it as toxic if swallowed, harmful in contact with skin, and a substance that may cause damage to organs through prolonged or repeated exposure.^[8] This functionality is the likely driver for the "Harmful if swallowed" (H302) classification.
- Phenol Moiety: Phenol itself is corrosive, can be absorbed rapidly through intact skin, and may cause extensive tissue damage before pain is felt due to its local anesthetic properties.^[9] This explains the compound's classification as a skin (H315) and serious eye (H319)

irritant. The potential for rapid dermal absorption elevates the risk associated with skin contact beyond simple irritation.

- **Piperazine Linker:** While the core hazard comes from the other two groups, piperazine and its derivatives are known to act as skin and respiratory irritants or sensitizers.[\[7\]](#)


Summary of GHS Hazard Classifications

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.

Data synthesized from supplier information.

Section 3: Risk Assessment and Exposure Control

A robust safety protocol is built on the principle of minimizing exposure. This is achieved through a multi-layered approach known as the Hierarchy of Controls.

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for managing chemical exposure.

1. Engineering Controls:

- Primary Containment: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[\[8\]](#)[\[10\]](#)
- Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of vapors from solvents used to dissolve the compound.[\[7\]](#)

2. Administrative Controls:

- Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.

- Training: All users must be trained on the specific hazards of this compound, including the risks associated with phenol and nitroaromatic compounds, and the specific emergency procedures.
- Access Control: Store the compound in a designated, clearly labeled, and locked location.[\[7\]](#) [\[11\]](#)

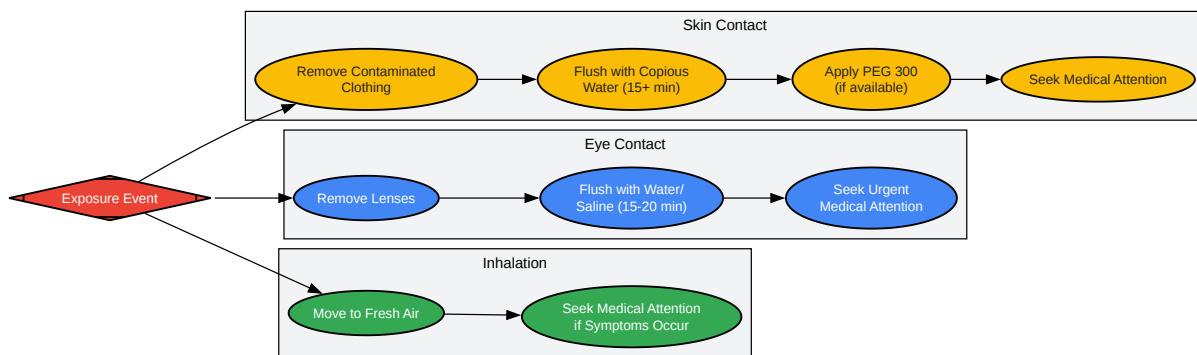
3. Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. PPE must be selected based on the specific hazards.

Protection Type	Specification	Rationale
Eye/Face	Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1).	Protects against dust particles and splashes. [11] [12]
Hand	Nitrile gloves (check manufacturer's data for breakthrough time).	Provides a barrier against skin contact. Given the phenol moiety's high absorption potential, glove integrity is critical. [12]
Body	Long-sleeved laboratory coat.	Protects skin on the arms and torso from incidental contact. [11]
Respiratory	Not required if handled within a fume hood. For emergencies or large spills, a NIOSH-approved respirator with particulate filters may be necessary.	The fume hood provides primary respiratory protection. [10] [11]

Section 4: Standard Operating Protocol for Handling

This protocol outlines a self-validating workflow for safely weighing the solid compound and preparing a stock solution.

- Preparation:


- Don all required PPE (lab coat, safety goggles, nitrile gloves).
- Verify that the chemical fume hood is operational (check airflow monitor).
- Ensure an appropriate chemical spill kit and emergency eye wash/shower station are accessible.^[7]
- Prepare a decontaminated workspace inside the fume hood.

- Weighing Solid Compound:
 - Place an analytical balance inside the fume hood or use a draft shield.
 - Tare a suitable weighing vessel.
 - Carefully transfer the required amount of **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol** using a spatula. Avoid generating dust.
 - Once the desired mass is obtained, securely close the primary container.
- Solution Preparation:
 - Place a labeled flask containing the appropriate solvent on a stir plate within the fume hood.
 - Carefully add the weighed compound to the solvent.
 - Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a complete quantitative transfer.
 - Allow the solution to mix until the solid is fully dissolved.
- Decontamination and Cleanup:
 - Wipe down the spatula, weighing vessel, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
 - Dispose of contaminated wipes and gloves in the designated hazardous chemical waste stream.

- Wash hands thoroughly with soap and water after removing gloves.[\[7\]](#)

Section 5: Emergency Procedures

Rapid and correct response is critical to mitigating harm from accidental exposure.

[Click to download full resolution via product page](#)

Caption: Emergency first aid response flowchart.

Spill Response:

- Small Spill (in fume hood):
 - Alert others in the area.
 - Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
 - Gently sweep the material into a labeled hazardous waste container.

- Decontaminate the area with soap and water.
- Large Spill (outside fume hood):
 - Evacuate the immediate area.
 - Alert laboratory supervisor and institutional safety personnel.
 - Prevent entry into the contaminated area.
 - Allow only trained emergency response personnel to conduct the cleanup.

First Aid Measures:

- Skin Contact:
 - Immediately remove all contaminated clothing while under a safety shower.[\[7\]](#)
 - Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[\[7\]](#)
 - Causality-Driven Step: Because of the phenol moiety, systemic absorption is a major risk.
[\[9\]](#) If available, after initial water flushing, swab the affected area repeatedly with Polyethylene Glycol 300 (PEG 300) for 30 minutes to inactivate absorbed phenol.[\[9\]](#)[\[13\]](#)
 - Seek immediate medical attention.
- Eye Contact:
 - Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[\[7\]](#)[\[9\]](#)
 - Remove contact lenses if present and easy to do.[\[7\]](#)[\[11\]](#)
 - Seek immediate and urgent medical attention.
- Inhalation:
 - Move the affected person to fresh air.[\[7\]](#)[\[11\]](#)

- If breathing is difficult, provide oxygen.
- Seek medical attention if symptoms like respiratory irritation develop.[\[7\]](#)
- Ingestion:
 - Do NOT induce vomiting.[\[7\]](#)
 - Rinse the mouth with water.
 - Seek immediate medical attention. Call a poison control center.

Section 6: Storage and Disposal

Storage:

- Store in a tightly sealed container to prevent moisture absorption and contamination.[\[7\]](#)
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[\[7\]](#)[\[12\]](#)
- Store in a locked cabinet or location with controlled access.[\[7\]](#)

Disposal:

- All waste containing this compound (excess solid, solutions, contaminated materials) must be treated as hazardous chemical waste.
- Dispose of waste in clearly labeled, sealed containers.
- Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[\[7\]](#)[\[11\]](#)

References

- **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol** - ChemBK. [\[Link\]](#)
- **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol** - PubChem - NIH. [\[Link\]](#)
- CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol - PDSL. [\[Link\]](#)
- **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol** - Sigma-Aldrich. [\[Link\]](#)

- SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine - Fisher Scientific (UK). [\[Link\]](#)
- Safety Data Sheet: 4-Nitrophenol - Carl ROTH. [\[Link\]](#)
- First aid guidance - Department of Biology, University of York. [\[Link\]](#)
- Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98% - Cole-Parmer. [\[Link\]](#)
- Phenol: incident management - GOV.UK. [\[Link\]](#)
- FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS - Queen's University Belfast. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(4-Nitrophenyl)-1-piperazinylphenol | 112559-81-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]
- 4. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 112559-81-6 CAS MSDS (4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.es [fishersci.es]
- 13. qub.ac.uk [qub.ac.uk]
- To cite this document: BenchChem. [safety and handling of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b032764#safety-and-handling-of-4-4-4-nitrophenyl-1-piperazinyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com